molecular formula C20H30N2O B6044067 (2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide

(2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide

Cat. No.: B6044067
M. Wt: 314.5 g/mol
InChI Key: MTEGXMIIEALPJW-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide is a useful research compound. Its molecular formula is C20H30N2O and its molecular weight is 314.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.235813585 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-4-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]pent-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O/c1-17(2)12-13-20(23)21-19-11-7-15-22(16-19)14-6-10-18-8-4-3-5-9-18/h3-5,8-9,12-13,17,19H,6-7,10-11,14-16H2,1-2H3,(H,21,23)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEGXMIIEALPJW-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)NC1CCCN(C1)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C(=O)NC1CCCN(C1)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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